2-Methyl-4-(4-methyl-1-piperazinyl)-4-oxo-2-butenoic acid
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Overview
Description
2-Methyl-4-(4-methyl-1-piperazinyl)-4-oxo-2-butenoic acid is a chemical compound with a complex structure that includes a piperazine ring, a butenoic acid moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methyl-1-piperazinyl)-4-oxo-2-butenoic acid typically involves the reaction of 2-amino-5-methylthiophene-3-carbonitrile with N-methylpiperazine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as crystallization or chromatography to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methyl-1-piperazinyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-4-(4-methyl-1-piperazinyl)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methyl-1-piperazinyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine.
Clozapine: 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine.
Quetiapine: 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol
Uniqueness
2-Methyl-4-(4-methyl-1-piperazinyl)-4-oxo-2-butenoic acid is unique due to its specific structural features, such as the presence of both a piperazine ring and a butenoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H16N2O3 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
(E)-2-methyl-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16N2O3/c1-8(10(14)15)7-9(13)12-5-3-11(2)4-6-12/h7H,3-6H2,1-2H3,(H,14,15)/b8-7+ |
InChI Key |
ZQZLTXYFCDOSGC-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)N1CCN(CC1)C)/C(=O)O |
Canonical SMILES |
CC(=CC(=O)N1CCN(CC1)C)C(=O)O |
Origin of Product |
United States |
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